
Dimethyl 2-Fluoro-5-methylterephthalate
Übersicht
Beschreibung
Dimethyl 2-Fluoro-5-methylterephthalate is an organic compound with the molecular formula C({11})H({11})FO(_{4}) It is a derivative of terephthalic acid, where two methyl ester groups and a fluorine atom are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-Fluoro-5-methylterephthalate typically involves the esterification of 2-Fluoro-5-methylterephthalic acid. One common method includes the reaction of 2-Fluoro-5-methylterephthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Catalysts like sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-Fluoro-5-methylterephthalate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: 2-Fluoro-5-methylterephthalic acid.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-Fluoro-5-methylterephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Dimethyl 2-Fluoro-5-methylterephthalate exerts its effects depends on its application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering electronic properties and increasing lipophilicity. This can enhance binding affinity to enzymes or receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Dimethyl Terephthalate: Lacks the fluorine and methyl substituents, making it less reactive in certain contexts.
Dimethyl 2-Fluoroterephthalate: Similar but without the methyl group, affecting its steric and electronic properties.
Dimethyl 5-Methylterephthalate: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness: Dimethyl 2-Fluoro-5-methylterephthalate is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its utility in various chemical reactions and applications, particularly in fields requiring specific molecular interactions and stability.
Eigenschaften
IUPAC Name |
dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-4-8(11(14)16-3)9(12)5-7(6)10(13)15-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWQVKMFPSUFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719186 | |
| Record name | Dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203953-08-5 | |
| Record name | Dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine;dihydrochloride](/img/structure/B8037922.png)
![3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B8037940.png)
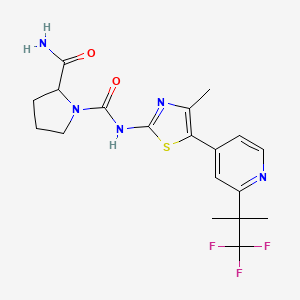
![N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)
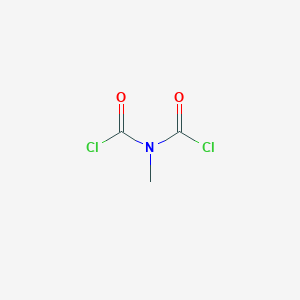
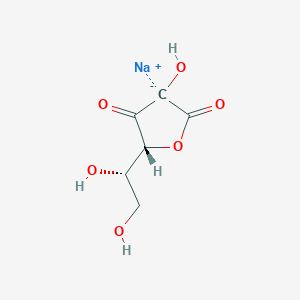
![(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinate](/img/structure/B8037994.png)
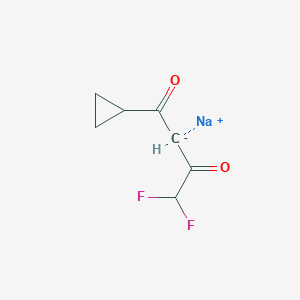
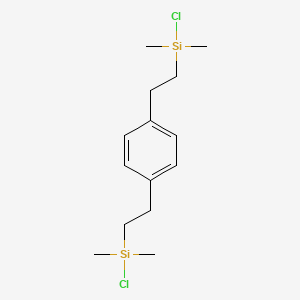

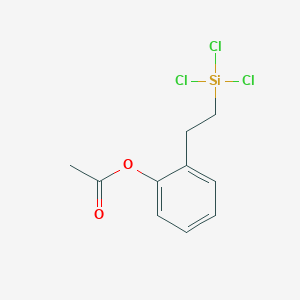
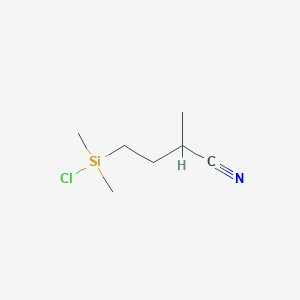
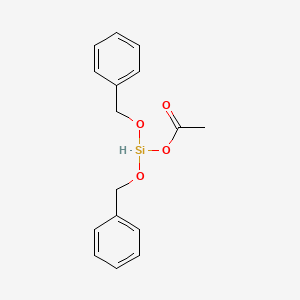
![Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)
